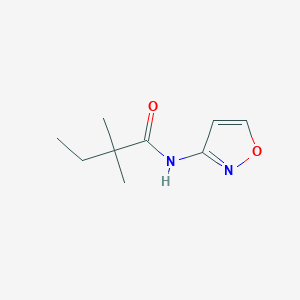
4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also shown cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, DNA damage, and induction of apoptosis. The compound has been shown to interact with various molecular targets, including topoisomerase II, cyclooxygenase-2, and caspase-3.
Biochemical and physiological effects:
4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is its diverse biological activities, making it a potential candidate for various therapeutic applications. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide. One potential direction is to further investigate its mechanism of action and molecular targets. This would provide a better understanding of the compound's biological activities and potential therapeutic applications. Another direction is to explore the use of the compound in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in vivo.
Synthesis Methods
The synthesis of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide involves the reaction of 2-hydroxybenzaldehyde and semicarbazide hydrochloride in the presence of acetic acid. The resulting product is then reacted with hydrazine hydrate and 2-nitrobenzoyl chloride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
properties
IUPAC Name |
4-amino-N'-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-9(8-10(12)16-18-15-8)14-13-5-6-3-1-2-4-7(6)17/h1-5,17H,(H2,11,14)(H2,12,16)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZNLHHMEIQCHP-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(C2=NON=C2N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(/C2=NON=C2N)\N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-Amino-N'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,2,5-oxadiazole-3-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)

![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)

